molecular formula C22H16O4 B11153353 7-[(3-phenoxybenzyl)oxy]-2H-chromen-2-one

7-[(3-phenoxybenzyl)oxy]-2H-chromen-2-one

Cat. No.: B11153353
M. Wt: 344.4 g/mol
InChI Key: MHTKRTSHQOGVOQ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(3-phenoxybenzyl)oxy]-2H-chromen-2-one typically involves the reaction of 3-phenoxybenzyl alcohol with 2H-chromen-2-one under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the final product meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

7-[(3-phenoxybenzyl)oxy]-2H-chromen-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized coumarin derivatives, while reduction may produce reduced coumarin derivatives.

Scientific Research Applications

7-[(3-phenoxybenzyl)oxy]-2H-chromen-2-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 7-[(3-phenoxybenzyl)oxy]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-[(3-phenoxybenzyl)oxy]-2H-chromen-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C22H16O4

Molecular Weight

344.4 g/mol

IUPAC Name

7-[(3-phenoxyphenyl)methoxy]chromen-2-one

InChI

InChI=1S/C22H16O4/c23-22-12-10-17-9-11-19(14-21(17)26-22)24-15-16-5-4-8-20(13-16)25-18-6-2-1-3-7-18/h1-14H,15H2

InChI Key

MHTKRTSHQOGVOQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)COC3=CC4=C(C=C3)C=CC(=O)O4

Origin of Product

United States

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